molecular formula C17H19NO3 B12535716 4'-(tert-Butyl)-2-methoxy-5-nitro-1,1'-biphenyl

4'-(tert-Butyl)-2-methoxy-5-nitro-1,1'-biphenyl

Cat. No.: B12535716
M. Wt: 285.34 g/mol
InChI Key: SOCOSCDXWXOBBT-UHFFFAOYSA-N
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Description

4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are known for their versatility and are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the tert-butyl, methoxy, and nitro groups in this compound imparts unique chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using cost-effective reagents can make the production more economical.

Chemical Reactions Analysis

Types of Reactions

4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Reduction: 4’-(tert-Butyl)-2-methoxy-5-amino-1,1’-biphenyl.

    Oxidation: 4’-(tert-Butyl)-2-hydroxy-5-nitro-1,1’-biphenyl.

    Substitution: 4’-(tert-Butyl)-2-methoxy-5-nitro-3-bromo-1,1’-biphenyl (for bromination).

Scientific Research Applications

4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl can be compared with other biphenyl derivatives:

The unique combination of tert-butyl, methoxy, and nitro groups in 4’-(tert-Butyl)-2-methoxy-5-nitro-1,1’-biphenyl imparts distinct chemical properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-12(6-8-13)15-11-14(18(19)20)9-10-16(15)21-4/h5-11H,1-4H3

InChI Key

SOCOSCDXWXOBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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